molecular formula C16H20N2 B8470127 3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No.: B8470127
M. Wt: 240.34 g/mol
InChI Key: FJAGJTZGNGENJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C16H20N2/c1-2-9-18-10-7-13(8-11-18)15-12-17-16-6-4-3-5-14(15)16/h3-7,12,17H,2,8-11H2,1H3

InChI Key

FJAGJTZGNGENJB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=CC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.15 g of silver oxide and 2.25 ml of isopropyl iodide were added to a solution of 4.5 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in 90 ml of acetone and the mixture was heated at 50° C. for 3 hours and was then cooled. The mixture was filtered and the filtrate was distilled to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with a 6-3-1 chloroform-acetone-triethylamine mixture. The fractions were distilled to dryness and the residue was dissoved in 200 ml of refluxing ethyl acetate. The mixture was filtered and the filtrate was concentrated to 150 ml and cooled to 20° C. Crystallization was induced and the mixture was iced overnight and vacuum filtered. The recovered product was washed with ethyl acetate and dried to obtain 3.9 g of 3-(1-propyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 210° C.
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
catalyst
Reaction Step One

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